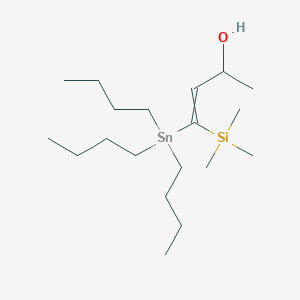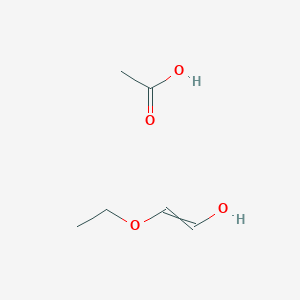
Acetic acid;2-ethoxyethenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-ethoxyethenol, also known as 2-ethoxyethyl acetate, is an organic compound with the formula CH₃CH₂OCH₂CH₂O₂CCH₃. It is the ester of ethoxyethanol and acetic acid. This colorless liquid is partially soluble in water and is commonly used as a solvent in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl acetate is typically synthesized through the esterification of ethoxyethanol with acetic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of 2-ethoxyethyl acetate involves the carbonylation of methanol via the Monsanto process, which has evolved into the Cavita process. This method uses a choice of catalysts and process intensification to produce acetic acid, which is then esterified with ethoxyethanol to form 2-ethoxyethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethoxyethanol and acetic acid.
Oxidation: It can be oxidized to form ethoxyacetic acid.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Ethoxyethanol and acetic acid.
Oxidation: Ethoxyacetic acid.
Substitution: Various substituted ethoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent for resins, coatings, and dyes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations.
Industry: Applied in the production of lacquers, varnishes, and cleaning agents
Mecanismo De Acción
The mechanism of action of 2-ethoxyethyl acetate involves its metabolism to 2-ethoxyethanol in the blood via hydrolysis. This is further metabolized by alcohol dehydrogenase to 2-ethoxyacetaldehyde, which is then converted by aldehyde dehydrogenase to 2-ethoxyacetic acid in the liver. These metabolites are thought to be involved in some of the compound’s toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene glycol monoethyl ether acetate
- Ethyl glycol acetate
- Cellosolve acetate
- Ethoxol acetate
- Oxidol acetate
Uniqueness
2-Ethoxyethyl acetate is unique due to its specific ester structure, which imparts distinct solvent properties. It is particularly effective in dissolving polyester and short oil alkyd resins, making it valuable in coatings and dyes. Additionally, its ability to reduce evaporation and impart high gloss in automobile lacquers sets it apart from other similar compounds .
Propiedades
Número CAS |
129751-10-6 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
acetic acid;2-ethoxyethenol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-6-4-3-5;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
Clave InChI |
ZITLXPXNHDKRBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC=CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)


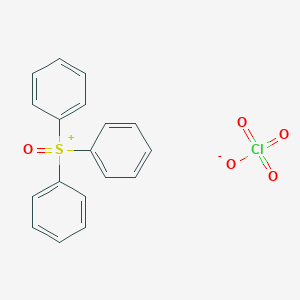
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
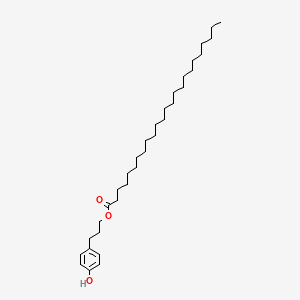

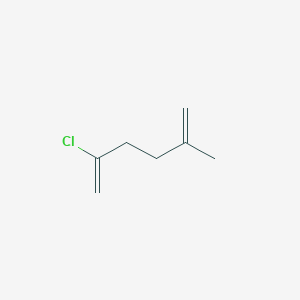
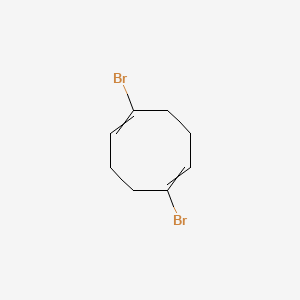
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
